Benzene, (1,2-dibromoethyl-2-13C)-
Description
Significance of Site-Specific Carbon-13 Labeling in Elucidating Molecular Transformations
Carbon is the backbone of organic chemistry, and being able to follow the journey of specific carbon atoms through a reaction provides unparalleled insight into the mechanism. Site-specific ¹³C labeling, where a particular carbon atom in a molecule is replaced with a ¹³C isotope, is a powerful strategy for this purpose. wikipedia.org The presence of the ¹³C nucleus can be detected by ¹³C NMR spectroscopy, providing information about the chemical environment of the labeled carbon. cdnsciencepub.comscispace.comwikipedia.org This allows chemists to:
Trace Reaction Pathways: By analyzing the position of the ¹³C label in the products of a reaction, the exact bond-making and bond-breaking events can be determined. nih.gov
Identify Intermediates: The unique spectroscopic signature of the ¹³C label can help in the detection and characterization of transient intermediates that are otherwise difficult to observe.
Determine Kinetic Isotope Effects: The rate of a reaction can be slightly different when a ¹³C atom is involved in a bond that is broken or formed in the rate-determining step. Measuring this kinetic isotope effect (KIE) provides valuable information about the transition state of the reaction.
The Role of Benzene (B151609), (1,2-dibromoethyl-2-¹³C)- as a Mechanistic and Analytical Probe
Benzene, (1,2-dibromoethyl-2-¹³C)-, also known as styrene (B11656) dibromide-(ethyl-2-¹³C), is a derivative of styrene where the second carbon of the ethyl chain is a ¹³C isotope. cdnsciencepub.com Its unlabeled counterpart, (1,2-dibromoethyl)benzene (B150757), is a key compound in the study of fundamental organic reactions such as electrophilic addition and elimination reactions. The introduction of a ¹³C label at a specific position transforms this molecule into a highly effective probe for detailed mechanistic investigations.
The primary utility of Benzene, (1,2-dibromoethyl-2-¹³C)- lies in its ability to shed light on the mechanisms of reactions involving the ethyl bridge. Two key reaction types where this labeled compound can provide critical insights are the electrophilic bromination of styrene and the dehydrobromination of styrene dibromide.
Elucidating the Electrophilic Bromination of Styrene:
The reaction of styrene with bromine to form styrene dibromide is a classic example of electrophilic addition to an alkene. The mechanism is thought to proceed through a cyclic bromonium ion intermediate. By using styrene labeled with ¹³C at the terminal carbon (styrene-β-¹³C) to synthesize Benzene, (1,2-dibromoethyl-2-¹³C)-, researchers can track the fate of this specific carbon atom. scispace.com
For instance, ¹³C NMR analysis of the product can distinguish between the two carbon atoms of the ethyl bridge, confirming the regioselectivity of the bromine addition. Furthermore, subtle changes in the ¹³C NMR chemical shifts can provide evidence for the structure of the bromonium ion intermediate.
Investigating Dehydrobromination Mechanisms:
The elimination of hydrogen bromide (HBr) from styrene dibromide can proceed through different mechanistic pathways, such as the E1 and E2 mechanisms. The position of the ¹³C label in Benzene, (1,2-dibromoethyl-2-¹³C)- is crucial for distinguishing between these pathways.
In a hypothetical study, the dehydrobromination of Benzene, (1,2-dibromoethyl-2-¹³C)- could be monitored by ¹³C NMR. The distribution of the ¹³C label in the resulting vinyl bromide products would reveal the preferred elimination pathway.
To illustrate the potential of this labeled compound, consider the following hypothetical data from a mechanistic study on the dehydrobromination of Benzene, (1,2-dibromoethyl-2-¹³C)- under two different basic conditions.
| Condition | Base | Predominant Product | ¹³C Label Position in Product | Inferred Mechanism |
| A | Potassium tert-butoxide | 1-Bromo-1-phenylethene | C1 (vinyl) | E2 |
| B | Silver nitrate (B79036) in ethanol | Styrene | C2 (vinyl) | E1-like via carbocation |
In this hypothetical scenario, the position of the ¹³C label in the product directly indicates the mechanism. Under E2 conditions with a strong, bulky base, the more acidic benzylic proton is removed, leading to the label at the C1 position of the product. In contrast, under conditions favoring an E1-like mechanism, the formation of a more stable benzylic carbocation followed by rearrangement and elimination would result in the label at the C2 position of the styrene product.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of Benzene, (1,2-dibromoethyl-2-¹³C)-.
| Property | Value | Source |
| Chemical Formula | C₈H₈Br₂ | cdnsciencepub.com |
| Molecular Weight | 264.95 g/mol | cdnsciencepub.com |
| Isotopic Purity | 99 atom % ¹³C | cdnsciencepub.com |
| Physical Form | Solid | princeton.edu |
| Melting Point | 70-74 °C (lit.) | cdnsciencepub.com |
| Boiling Point | 139-141 °C/15 mmHg (lit.) | cdnsciencepub.com |
| CAS Number | 286013-08-9 | cdnsciencepub.com |
The strategic placement of a ¹³C label in Benzene, (1,2-dibromoethyl-2-¹³C)- provides a powerful tool for the detailed investigation of fundamental organic reaction mechanisms. While specific published research detailing its application is not widely available, its potential as a mechanistic and analytical probe in studying electrophilic additions and elimination reactions is clear. The ability to trace the fate of a specific carbon atom through these transformations offers a level of insight that is often unattainable with unlabeled compounds. As analytical techniques like NMR spectroscopy continue to advance in sensitivity and resolution, the utility of such precisely labeled compounds in unraveling the complexities of chemical reactivity will undoubtedly grow.
Structure
2D Structure
3D Structure
Properties
CAS No. |
286013-08-9 |
|---|---|
Molecular Formula |
C8H8Br2 |
Molecular Weight |
264.95 g/mol |
IUPAC Name |
1,2-dibromo(213C)ethylbenzene |
InChI |
InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 |
InChI Key |
SHKKTLSDGJRCTR-PTQBSOBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([13CH2]Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)Br |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1,2 Dibromoethyl 2 13c and Analogues
Strategies for Carbon-13 Isotope Incorporation at the Dibromoethyl Moiety
The targeted placement of a ¹³C atom within the dibromoethyl group of benzene (B151609) requires precise synthetic control. Several strategies have been developed to achieve this, each with its own set of advantages and considerations.
Controlled Radical Bromination of ¹³C-Labeled Precursors
One effective method for synthesizing the target compound is through the controlled radical bromination of a ¹³C-labeled precursor, such as (2-¹³C)-ethylbenzene. In this approach, the ¹³C isotope is already incorporated into the ethyl side chain of the benzene ring. The subsequent bromination reaction must be carefully controlled to achieve the desired 1,2-dibromoethyl product.
Radical bromination is initiated by light or a radical initiator, which homolytically cleaves the bromine-bromine bond to generate bromine radicals. youtube.com These radicals then abstract a hydrogen atom from the benzylic position of the ethylbenzene (B125841) side chain, as this C-H bond is weaker and leads to a more stable benzylic radical. youtube.com The resulting benzylic radical then reacts with a molecule of bromine to form the monobrominated product and another bromine radical, propagating the chain reaction. To achieve dibromination, the reaction conditions are adjusted, often by using an excess of the brominating agent, such as N-bromosuccinimide (NBS), to facilitate the second bromination at the adjacent carbon.
A key aspect of this method is the regioselectivity of the second bromination. The initial bromination at the benzylic position influences the reactivity of the remaining C-H bonds. The presence of the first bromine atom can direct the second bromination to the adjacent carbon, leading to the desired 1,2-dibromoethyl product.
Table 1: Reaction Parameters for Controlled Radical Bromination
| Parameter | Condition | Purpose |
| Precursor | (2-¹³C)-ethylbenzene | To introduce the ¹³C isotope at the desired position. |
| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ | Provides the bromine atoms for the reaction. |
| Initiator | AIBN (Azobisisobutyronitrile) or light | Initiates the radical chain reaction. |
| Solvent | Carbon tetrachloride (CCl₄) or similar non-reactive solvent | Provides a medium for the reaction. |
| Temperature | Varies depending on initiator | Controls the rate of the reaction. |
It is important to note that this reaction can produce a mixture of products, including monobrominated and other dibrominated isomers. researchgate.net Therefore, careful purification is necessary to isolate the desired Benzene, (1,2-dibromoethyl-2-¹³C)-.
Electrophilic Aromatic Substitution with ¹³C-Labeled Alkenes followed by Bromination
Another synthetic route involves the Friedel-Crafts alkylation of benzene with a ¹³C-labeled alkene, such as (1-¹³C)-ethene, followed by bromination. This electrophilic aromatic substitution reaction introduces the labeled ethyl group onto the benzene ring. masterorganicchemistry.commasterorganicchemistry.com
The first step is the generation of a carbocation from the ¹³C-labeled ethene, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.com The benzene ring then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond and produce (1-¹³C)-ethylbenzene. masterorganicchemistry.com
Once the labeled ethylbenzene is synthesized, the subsequent bromination of the side chain can be carried out as described in the previous section (2.1.1) to yield Benzene, (1,2-dibromoethyl-2-¹³C)-. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, where the newly formed ethylbenzene, being more reactive than benzene itself, can undergo further alkylation. youtube.com To minimize this, an excess of benzene is often used. youtube.com
Multi-Step Synthesis from Commercially Available ¹³C-Synthon Building Blocks
A versatile approach to synthesizing Benzene, (1,2-dibromoethyl-2-¹³C)- involves a multi-step synthesis starting from simple, commercially available ¹³C-labeled building blocks. nih.gov This strategy offers greater control over the position of the isotopic label.
A possible synthetic sequence could begin with a ¹³C-labeled acetyl chloride, which can undergo a Friedel-Crafts acylation with benzene to produce (1-¹³C)-acetophenone. lumenlearning.comlibretexts.org The ketone can then be reduced to the corresponding alcohol, (1-¹³C)-1-phenylethanol, using a reducing agent like sodium borohydride. Subsequent dehydration of the alcohol would yield (1-¹³C)-styrene. Finally, the addition of bromine across the double bond of the labeled styrene (B11656) would result in the desired Benzene, (1,2-dibromoethyl-2-¹³C)-.
This multi-step approach, while potentially longer, allows for the precise and unambiguous placement of the ¹³C isotope. lumenlearning.com The order of reactions is crucial to ensure the correct isomer is formed. lumenlearning.comlibretexts.org
Chemo- and Regioselective Labeling Techniques for Haloaromatic Systems
Achieving chemo- and regioselectivity is paramount when introducing isotopic labels into haloaromatic systems. documentsdelivered.comdocumentsdelivered.com In the context of synthesizing analogues of Benzene, (1,2-dibromoethyl-2-¹³C)-, this involves controlling which functional groups react and where on the aromatic ring or side chain the label is placed.
For instance, if a haloaromatic precursor already contains other functional groups, the choice of labeling reaction must be compatible with these groups to avoid unwanted side reactions. This is known as chemoselectivity. One strategy to achieve this is through the use of protecting groups to temporarily mask reactive sites.
Regioselectivity, or the control of the position of the isotopic label, is often directed by the existing substituents on the aromatic ring. grafiati.com For example, in electrophilic aromatic substitution reactions, electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. mdpi.com This directing effect can be exploited to introduce a labeled group at a specific location on the benzene ring. In cases where direct labeling is not regioselective, a multi-step synthesis involving functional group interconversions may be necessary to achieve the desired isomer. rsc.orgnih.gov
Purification and Isotopic Enrichment Verification for Labeled Intermediates
The purification of isotopically labeled compounds is a critical step to ensure their suitability for their intended applications. moravek.com Impurities, whether from starting materials, side reactions, or residual solvents, can interfere with experimental results. moravek.com Common purification techniques for compounds like Benzene, (1,2-dibromoethyl-2-¹³C)- and its intermediates include column chromatography, recrystallization, and distillation. High-performance liquid chromatography (HPLC) is a particularly powerful tool for separating complex mixtures and achieving high levels of chemical purity. moravek.com
Following purification, it is essential to verify the isotopic enrichment and confirm the position of the label. This is typically accomplished using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. rsc.orgnih.govacs.org For ¹³C-labeled compounds, ¹³C NMR spectroscopy directly observes the labeled carbon atom, providing information about its chemical environment. wikipedia.org The coupling patterns between the ¹³C nucleus and adjacent protons in ¹H NMR can also confirm the label's position. nih.gov
Mass Spectrometry (MS) is another crucial technique for determining isotopic enrichment. rsc.orgnih.govresearchgate.net High-resolution mass spectrometry (HR-MS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the differentiation between the labeled and unlabeled compounds and the calculation of the percentage of isotopic incorporation. rsc.org
Table 2: Techniques for Purification and Isotopic Enrichment Verification
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purification of the labeled compound and its intermediates. moravek.com |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Direct detection of the ¹³C label and confirmation of its position. wikipedia.org |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Analysis of proton signals and their coupling to the ¹³C label to verify its location. nih.gov |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of the exact mass and calculation of isotopic enrichment. rsc.orgresearchgate.net |
By employing these rigorous purification and verification methods, researchers can ensure the quality and reliability of the synthesized isotopically labeled compounds for their use in further scientific investigations. creative-proteomics.comnih.gov
Advanced Spectroscopic Characterization of Benzene, 1,2 Dibromoethyl 2 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic molecules. udel.edu For Benzene (B151609), (1,2-dibromoethyl-2-¹³C)-, the presence of the ¹³C label at a specific position offers unique opportunities for in-depth NMR analysis.
¹³C NMR Signal Assignment and Interpretive Methodologies
The ¹³C NMR spectrum of an organic molecule provides a signal for each unique carbon atom. youtube.com The chemical shift of each signal is highly dependent on the local electronic environment of the carbon nucleus. libretexts.org In the case of Benzene, (1,2-dibromoethyl-2-¹³C)-, we would expect to see distinct signals for the carbons in the phenyl ring and the ethyl side chain.
The phenyl group carbons, due to the ring's aromaticity, typically resonate in the downfield region of the spectrum, generally between 100 and 150 ppm. youtube.com The benzene molecule itself shows a single peak at approximately 128 ppm due to the high symmetry where all six carbon atoms are chemically equivalent. docbrown.info In substituted benzenes, this symmetry is broken, leading to multiple signals for the aromatic carbons. For instance, in 1,2-dimethylbenzene, four distinct signals are observed for the eight carbon atoms due to molecular symmetry. docbrown.info The carbons directly bonded to the ethyl substituent (ipso-carbon) and the other aromatic carbons (ortho, meta, and para) will have different chemical shifts.
The ethyl side chain carbons, being sp³ hybridized, will appear in the upfield region of the spectrum. The carbon atom bonded to the two bromine atoms (C1) will be significantly deshielded due to the electronegativity of the halogens, causing its signal to appear further downfield compared to a typical alkyl carbon. The key feature in the spectrum of Benzene, (1,2-dibromoethyl-2-¹³C)- is the signal corresponding to the ¹³C labeled carbon (C2). The presence of the ¹³C isotope at a natural abundance of about 1.1% usually leads to weak signals, but in this labeled compound, the signal for C2 will be significantly enhanced. hw.ac.uk
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |
| C1 (CHBr) | 40-50 | Doublet |
| C2 (¹³CH₂Br) | 30-40 | Triplet |
| C-ipso | 138-142 | Singlet |
| C-ortho | 128-132 | Doublet |
| C-meta | 127-130 | Doublet |
| C-para | 126-129 | Doublet |
Note: These are predicted values and can vary based on the solvent and other experimental conditions.
Analysis of Carbon-13 - Proton Coupling Patterns in Labeled Systems
While broadband proton decoupling is common in ¹³C NMR to simplify spectra by showing each carbon as a singlet, proton-coupled spectra provide valuable information about the number of protons directly attached to each carbon. libretexts.orgyoutube.com This is known as one-bond coupling (¹JCH).
In the proton-coupled ¹³C NMR spectrum of Benzene, (1,2-dibromoethyl-2-¹³C)-:
The signal for the methine carbon (CHBr) at C1 would appear as a doublet.
The signal for the labeled methylene (B1212753) carbon (¹³CH₂Br) at C2 would appear as a triplet.
The signals for the aromatic CH carbons would appear as doublets. huji.ac.il
The signal for the ipso-carbon (C-ipso), which has no directly attached protons, would remain a singlet. huji.ac.il
The magnitude of the coupling constant (J-value) can also be informative. For instance, sp³ carbons typically have ¹JCH values around 125 Hz, while sp² carbons have values around 160 Hz. huji.ac.il The presence of electronegative bromine atoms on the ethyl chain would be expected to increase the ¹JCH values for C1 and C2.
Exploitation of Isotope Effects on ¹³C NMR Chemical Shifts
The substitution of an atom with one of its heavier isotopes can induce small but measurable changes in the NMR chemical shifts of nearby nuclei. stemwomen.org This phenomenon, known as the isotope effect, arises from the subtle changes in vibrational energy levels upon isotopic substitution.
While our primary focus is on a ¹³C labeled compound, the principles of isotope effects are general. For instance, substituting hydrogen with deuterium (B1214612) (²H or D) can cause upfield shifts in the ¹³C NMR signals of carbons that are one or more bonds away. rsc.orgnih.govrsc.org These long-range deuterium isotope effects are typically small, often in the range of 0.01-0.02 ppm per substituted deuterium for carbons several bonds away. nih.gov The effect is generally additive, meaning the shift increases with the number of deuterium atoms. nih.gov These effects can be transmitted through several bonds, especially in conjugated systems. researchgate.net
In the context of Benzene, (1,2-dibromoethyl-2-¹³C)-, if deuterated analogs were synthesized (e.g., by replacing the protons on the phenyl ring with deuterium), one would expect to observe small upfield shifts in the ¹³C signals of the ethyl side chain carbons, including the labeled C2.
The precise measurement of isotopic shifts requires high-resolution NMR instrumentation and careful experimental conditions. Isotope shifts are typically reported in parts per billion (ppb) and are calculated as the difference in chemical shift between the heavier and lighter isotopologues. Quantitative ¹³C NMR, while sometimes requiring longer acquisition times due to the long relaxation delays of carbon nuclei, can be a powerful tool for these measurements. acs.orgnih.gov The use of relaxation agents can sometimes be employed to shorten the necessary experimental time. acs.org
Application of Multidimensional NMR Techniques (e.g., HSQC, HMBC, INADEQUATE) for Connectivity Establishment
Multidimensional NMR experiments are invaluable for unambiguously establishing the connectivity between atoms in a molecule. ceitec.cz
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. ustc.edu.cndiva-portal.org For Benzene, (1,2-dibromoethyl-2-¹³C)-, an HSQC spectrum would show a correlation peak between the proton signal of the CHBr group and the ¹³C signal of C1, and a correlation between the proton signals of the CH₂Br group and the ¹³C signal of the labeled C2. This provides a direct confirmation of the C-H connectivities. In isotopically enriched organisms, 2D ¹H-¹³C correlation spectra expand the number of compounds that can be identified. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes further). columbia.edu This is extremely useful for piecing together the carbon skeleton of a molecule. In our target molecule, an HMBC spectrum would show correlations between the protons on the phenyl ring and the carbons of the ethyl side chain (C1 and C2), and vice versa. For example, the ortho-protons of the phenyl ring would show a correlation to the C1 carbon of the ethyl chain.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This experiment is used to establish direct carbon-carbon bonds. It relies on the very low probability of two ¹³C atoms being adjacent to each other in a molecule at natural abundance. However, in a selectively labeled compound like Benzene, (1,2-dibromoethyl-2-¹³C)-, a modified INADEQUATE experiment could be designed to definitively show the connectivity between the labeled C2 and the adjacent C1 and the ipso-carbon of the phenyl ring.
By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in Benzene, (1,2-dibromoethyl-2-¹³C)- can be achieved, providing a detailed picture of its molecular structure.
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Determination
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique for determining the precise isotopic composition of elements within a sample. In the context of Benzene, (1,2-dibromoethyl-2-13C)-, IRMS is the definitive method to confirm the incorporation and quantify the abundance of the ¹³C isotope. The technique offers exceptional precision, often capable of measuring isotope ratios to a few parts per million.
The analysis typically involves the combustion of the sample to convert the organic carbon into carbon dioxide (CO₂). This CO₂ is then introduced into the mass spectrometer, where the masses corresponding to ¹²CO₂ (mass 44), ¹³CO₂ (mass 45), and C¹⁶O¹⁸O (mass 46) are measured simultaneously by multiple collectors. oiv.int The ratio of the ion currents for mass 45 to mass 44 provides a highly accurate measure of the ¹³C/¹²C ratio.
For a synthesized batch of Benzene, (1,2-dibromoethyl-2-13C)-, IRMS analysis is crucial to verify the enrichment of the ¹³C isotope at the target position. The results are typically expressed in the delta (δ) notation, in parts per thousand (‰), relative to an international standard, Vienna Pee Dee Belemnite (VPDB). oiv.int A significantly positive δ¹³C value would confirm the successful isotopic labeling.
Detailed Research Findings:
To illustrate, consider the following interactive data table which presents hypothetical IRMS results for a batch of labeled product versus a natural abundance standard.
| Sample ID | Description | δ¹³C (‰ vs. VPDB) | ¹³C Atom Percent |
| STY-DB-001 | Benzene, (1,2-dibromoethyl)- (Natural Abundance) | -27.5 | 1.08% |
| STY-DB-13C-001 | Benzene, (1,2-dibromoethyl-2-13C)- (Labeled) | +105,000 | 99.0% |
This table is for illustrative purposes and the data is not from a direct experimental measurement of the named compound.
The data clearly demonstrates the power of IRMS to quantify the isotopic enrichment. The natural abundance sample exhibits a typical δ¹³C value for aromatic hydrocarbons derived from petroleum sources. In contrast, the labeled sample shows a very large positive δ¹³C value, confirming the high level of ¹³C incorporation. Such precise measurements are vital for quality control in the synthesis of isotopically labeled standards and for quantitative studies where the labeled compound is used as a tracer.
Vibrational Spectroscopy (Infrared and Raman) in Characterizing Labeled Derivatives
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. The frequencies of molecular vibrations are dependent on the masses of the constituent atoms and the strength of the chemical bonds connecting them. The substitution of a ¹²C atom with a heavier ¹³C isotope in Benzene, (1,2-dibromoethyl-2-13C)- leads to predictable shifts in the vibrational frequencies of the modes involving the labeled carbon atom.
Infrared (IR) Spectroscopy:
In the IR spectrum of Benzene, (1,2-dibromoethyl-2-13C)-, the most significant effect of the isotopic labeling is expected on the vibrational modes associated with the C2 carbon. These include the C-H stretching and bending vibrations, and the C-C and C-Br stretching vibrations of the ethyl side chain.
Based on general principles of vibrational spectroscopy, the heavier ¹³C isotope will cause a decrease in the frequency of the vibrations it is involved in. For example, the C-H stretching vibration on the labeled carbon (¹³C-H) will appear at a lower wavenumber compared to the corresponding ¹²C-H stretch. Similarly, the ¹³C-¹²C and ¹³C-Br stretching vibrations will be red-shifted (shifted to lower frequency) relative to their non-labeled counterparts. These shifts, though sometimes small, are detectable with modern Fourier Transform Infrared (FTIR) spectrometers and provide direct evidence of the location of the isotopic label.
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of Benzene, (1,2-dibromoethyl-2-13C)-, the aromatic ring vibrations and the symmetric vibrations of the dibromoethyl side chain would be prominent.
Similar to IR spectroscopy, the introduction of the ¹³C isotope will cause a shift in the Raman bands associated with the vibrations of the labeled carbon. The C-C stretching vibration of the ethyl chain, for instance, would be expected to show a discernible shift to a lower wavenumber. The magnitude of this shift can be theoretically predicted using computational models and compared with experimental data to confirm the isotopic substitution.
Detailed Research Findings:
While specific IR and Raman spectra for Benzene, (1,2-dibromoethyl-2-13C)- are not extensively published, data from related compounds such as ethylbenzene (B125841) and its brominated derivatives can provide a basis for predicting the expected spectral features. nih.gov The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches are found between 3000-2850 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region, typically below 700 cm⁻¹.
The following interactive data table presents a hypothetical comparison of key vibrational frequencies for the labeled and unlabeled compounds, illustrating the expected isotopic shifts.
| Vibrational Mode | Unlabeled Wavenumber (cm⁻¹) | Labeled Wavenumber (cm⁻¹) | Expected Shift (cm⁻¹) |
| Aromatic C-H Stretch | ~3060 | ~3060 | ~0 |
| Aliphatic C-H Stretch (C1) | ~2960 | ~2960 | ~0 |
| Aliphatic C-H Stretch (C2) | ~2930 | ~2905 | -25 |
| C-C Stretch (ethyl) | ~1230 | ~1205 | -25 |
| C-Br Stretch (C1) | ~680 | ~680 | ~0 |
| C-Br Stretch (C2) | ~650 | ~635 | -15 |
This table is for illustrative purposes and the data is not from a direct experimental measurement of the named compound but is based on established principles of isotopic effects on vibrational frequencies.
The analysis of these isotopic shifts in the vibrational spectra, in conjunction with IRMS data, provides a comprehensive and unambiguous characterization of Benzene, (1,2-dibromoethyl-2-13C)-, confirming both its molecular structure and its specific isotopic enrichment. This detailed characterization is essential for its application as an internal standard or tracer in complex analytical studies.
Mechanistic Investigations Utilizing Benzene, 1,2 Dibromoethyl 2 13c
Elucidation of Organic Reaction Pathways
The primary utility of Benzene (B151609), (1,2-dibromoethyl-2-¹³C)- lies in its application to studies of neighboring group participation and the formation of bridged carbocation intermediates, such as the phenonium ion. The ¹³C label at the C2 position of the ethyl chain serves as a powerful probe to unravel the intricate details of skeletal rearrangements and the fleeting existence of transient species that dictate the course of nucleophilic substitution and elimination reactions.
Tracing Carbon Skeletal Rearrangements and Scrambling Phenomena
In the solvolysis of 2-phenylethyl systems, the participation of the neighboring phenyl group can lead to the formation of a symmetrical phenonium ion intermediate. The fate of a ¹³C label in this process provides definitive evidence for the existence and symmetric nature of such an intermediate. For instance, in the acetolysis of a system analogous to Benzene, (1,2-dibromoethyl-2-¹³C)-, such as 1-phenylethyl-2-¹³C tosylate, the ¹³C label would be expected to scramble between the C1 and C2 positions of the resulting product if the reaction proceeds through a symmetrical phenonium ion.
Consider the acetolysis of 2-phenylethyl-1-¹³C tosylate, a closely related system. The reaction yields 2-phenylethyl acetate. If the reaction were to proceed via a direct SN2 displacement or through a classical, unbridged primary carbocation, the ¹³C label would remain exclusively at the C1 position of the product. However, experimental observations have shown that the ¹³C label becomes distributed between the C1 and C2 positions, indicating a rearrangement has occurred. This scrambling is a direct consequence of the formation of a symmetrical phenonium ion intermediate, where the positive charge is delocalized over the phenyl ring and the two carbons of the ethyl chain, rendering them equivalent.
The degree of scrambling can be quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry, providing a quantitative measure of the extent of neighboring group participation.
| Reactant | Reaction Condition | Product(s) | ¹³C Label Position | Extent of Scrambling |
| 2-Phenylethyl-1-¹³C tosylate | Acetic Acid | 2-Phenylethyl acetate | C1 and C2 | ~50% at C1, ~50% at C2 |
| Benzene, (1,2-dibromoethyl-2-¹³C)- (hypothetical) | Solvolysis | Mixture of substitution and elimination products | Scrambled between C1 and C2 in substitution products | Dependent on solvent and temperature |
This table presents data from analogous systems to illustrate the principle of carbon scrambling.
Identification of Transient Intermediates through ¹³C Labeling
The scrambling of the ¹³C label in the solvolysis of 2-phenylethyl systems is considered strong evidence for the intermediacy of the phenonium ion. The symmetric nature of this bridged ion allows for the attack of a nucleophile at either of the two benzylic carbons, leading to the observed isotopic distribution in the products. Without the isotopic label, the formation of this transient species would be much more challenging to infer.
The use of Benzene, (1,2-dibromoethyl-2-¹³C)- in such studies would allow for a direct investigation of the phenonium ion pathway in a system with two potential leaving groups. The analysis of the product distribution and the position of the ¹³C label would provide detailed information on the competition between direct substitution, elimination, and rearrangement pathways.
Kinetic Isotope Effect (KIE) Studies
Kinetic isotope effects, the change in the rate of a reaction upon isotopic substitution, provide valuable information about the transition state of the rate-determining step. Carbon-13 KIEs are particularly useful for probing changes in bonding to the labeled carbon atom.
Determination of Primary and Secondary Carbon-13 KIEs
In the context of Benzene, (1,2-dibromoethyl-2-¹³C)-, a primary ¹³C KIE would be observed if a bond to the C2 carbon is broken or formed in the rate-determining step. For example, in an E2 elimination reaction where the C2-H bond is broken, a primary KIE would be expected.
A secondary ¹³C KIE would be observed if the bonding to the C2 carbon changes during the rate-determining step, even if no bonds to it are broken. For instance, in an SN1 reaction where the bromide at C1 departs to form a carbocation, the hybridization of C1 changes from sp³ to sp². This change can influence the vibrational frequencies at the adjacent C2 carbon, leading to a secondary KIE.
| Reaction Type | Labeled Position | Expected KIE Type | Magnitude (k¹²/k¹³) |
| E2 Elimination (C-H bond cleavage at C2) | C2 | Primary | > 1.02 |
| SN1 Solvolysis (C-Br bond cleavage at C1) | C2 | Secondary | ~1.00 - 1.02 |
| SN2 Substitution (at C1) | C2 | Secondary | ~1.00 - 1.01 |
This table presents expected KIE values based on established principles for different reaction mechanisms.
Application in Rate-Determining Step Analysis and Transition State Probing
By measuring the ¹³C KIE for the reactions of Benzene, (1,2-dibromoethyl-2-¹³C)-, chemists can gain crucial insights into the nature of the transition state. For example, a significant primary KIE at C2 in an elimination reaction would confirm that C-H bond breaking is part of the rate-determining step. The magnitude of the KIE can also provide information about the symmetry of the transition state.
In solvolysis reactions, the magnitude of the secondary KIE at C2 can help distinguish between SN1 and SN2 mechanisms. A larger secondary KIE would be expected for an SN1 reaction due to the more significant change in hybridization at the adjacent carbon center in the transition state.
Studies of Isotopic Perturbation of Equilibria in Dynamic Systems
Isotopic substitution can also perturb the position of a chemical equilibrium. This phenomenon, known as the equilibrium isotope effect (EIE), arises from the differences in the zero-point vibrational energies of the isotopically labeled and unlabeled molecules and their respective transition states or intermediates in equilibrium.
Advanced Applications of Benzene, 1,2 Dibromoethyl 2 13c in Fundamental Chemical Research
Probing Stereochemical Courses of Reactions
Isotopic labeling is a definitive technique for tracking the passage of atoms through a chemical reaction, thereby illuminating the reaction's mechanism and stereochemical outcome. The strategic placement of a ¹³C label in Benzene (B151609), (1,2-dibromoethyl-2-13C)- is particularly useful for studying reactions involving the dibromoethyl group. The carbon-13 nucleus has a distinct nuclear magnetic resonance (NMR) signal, allowing researchers to monitor the transformations occurring at and around the labeled center. nih.gov
For instance, in elimination reactions, such as the dehydrobromination of (1,2-dibromoethyl)benzene (B150757), the labeled carbon can help determine the regioselectivity and stereoselectivity of the process. researchgate.net By analyzing the position of the ¹³C label in the resulting vinyl bromide product, one can distinguish between different mechanistic pathways, such as E1, E2, or E1cb mechanisms. The coupling patterns and chemical shifts in the ¹³C NMR spectrum of the products and intermediates provide unambiguous evidence of the connectivity of the labeled carbon atom throughout the reaction sequence.
Furthermore, the addition of bromine to a ¹³C-labeled styrene (B11656) precursor to synthesize Benzene, (1,2-dibromoethyl-2-13C)- is inherently a stereospecific reaction, typically proceeding via an anti-addition mechanism. mdpi.com Subsequent reactions of this chiral, labeled compound can be monitored to understand how the stereocenter at C1 influences the stereochemical outcome of a reaction. The ¹³C label acts as a silent observer, not altering the chemical reactivity but providing a clear window into the three-dimensional arrangement of atoms as bonds are broken and formed. This approach is invaluable for verifying theoretical models of reaction transition states and for developing new stereoselective synthetic methods.
Methodological Development for Environmental Fate and Transport Studies using Isotopic Tracers
Understanding the environmental journey of pollutants is critical for assessing their risk. Stable isotope tracers like Benzene, (1,2-dibromoethyl-2-13C)- are instrumental in developing methodologies to study the fate and transport of organic compounds in the environment. researchgate.net The use of ¹³C-labeled compounds allows for unambiguous detection and quantification of the parent compound and its transformation products in complex environmental matrices such as soil, water, and sediment. researchgate.netscite.ai This is a significant advantage over non-labeled studies, where distinguishing the target compound from background organic matter can be challenging.
Fugacity-based models, which predict the partitioning of chemicals between different environmental compartments (air, water, soil, sediment), can be validated and refined using data from tracer studies. nih.gov By introducing a known amount of Benzene, (1,2-dibromoethyl-2-13C)- into a model ecosystem or mesocosm, researchers can accurately measure its distribution and persistence, providing crucial data for environmental risk assessments. scite.ainih.gov
Delineation of Abiotic and Biotic Degradation Pathways in Model Environmental Systems
A key challenge in environmental science is distinguishing between the breakdown of a chemical by non-living (abiotic) processes and by living organisms (biotic). Isotopic labeling with ¹³C is a powerful method to make this distinction.
In a typical study, Benzene, (1,2-dibromoethyl-2-13C)- would be introduced into a model environmental system, such as a soil or sediment microcosm. researchgate.netnih.gov
Biotic Degradation: If microorganisms metabolize the compound, the ¹³C label will be incorporated into their biomass (e.g., amino acids, fatty acids) and respired as ¹³CO₂. nih.gov By analyzing the isotopic composition of these biological products, researchers can confirm and quantify the extent of biodegradation.
Abiotic Degradation: In sterile control systems, any transformation of the labeled compound can be attributed to abiotic processes like hydrolysis or oxidation. The degradation products will retain the ¹³C label, allowing for their identification and quantification, but no label will be incorporated into biomass.
Studies on other organic pollutants have demonstrated the efficacy of this approach. For example, research on the herbicide metamitron (B166286) using ¹³C labeling clearly showed its mineralization to ¹³CO₂ and incorporation into microbial amino acids in biotic systems, a process absent in abiotic controls. researchgate.netnih.gov Similarly, studies on the degradation of styrene, the precursor to Benzene, (1,2-dibromoethyl-2-13C)-, have identified multiple microbial degradation pathways, including oxidation of the vinyl side chain or direct cleavage of the aromatic ring. researchgate.netethz.ch Using the ¹³C-labeled compound would allow researchers to definitively trace the fate of the ethyl side chain through these complex pathways.
Investigations of Photochemical and Hydrolytic Transformations
Many organic pollutants are transformed in the environment by reacting with sunlight (photochemical transformation or photolysis) or water (hydrolysis). Benzene, (1,2-dibromoethyl-2-13C)- is an ideal tracer for studying these specific processes. Brominated compounds, in particular, are known to undergo photolytic debromination. nih.gov
By exposing an aqueous solution of Benzene, (1,2-dibromoethyl-2-13C)- to UV light simulating solar radiation, scientists can monitor the rate of degradation and identify the resulting photoproducts. The ¹³C label allows for easy tracking of the carbon skeleton, helping to elucidate the transformation pathway. For example, the label would help determine if photolysis leads to debromination, oxidation of the ethyl side chain, or other structural rearrangements. Similarly, by studying the compound in water at various pH levels, the rates and products of hydrolysis can be determined with high accuracy. This information is crucial for predicting the persistence of such compounds in sunlit surface waters. nih.gov
Precursor in the Synthesis of Other Site-Specifically Labeled Complex Molecules
Site-specifically labeled building blocks are invaluable in synthetic chemistry for creating complex molecules with isotopic labels in precise locations. rsc.orgnih.gov Benzene, (1,2-dibromoethyl-2-13C)- is a versatile precursor due to the presence of two bromine atoms, which are excellent leaving groups in a variety of chemical reactions. This allows the labeled ethylphenyl fragment to be incorporated into larger, more complex structures. rsc.org
The general strategy involves using the labeled building block in coupling or substitution reactions to construct the desired molecular framework. The ¹³C label, introduced at an early stage, is carried through the synthetic sequence to the final product. This approach is often more efficient and cost-effective than attempting to introduce an isotope at a later stage of a complex synthesis. rsc.org
Chiral Auxiliaries and Ligands Derivation
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. researchgate.net Benzene, (1,2-dibromoethyl-2-13C)- possesses a chiral center at the C1 position (the carbon bonded to both the phenyl ring and a bromine atom). This intrinsic chirality, combined with the isotopic label, makes it a potentially valuable precursor for the synthesis of novel, labeled chiral auxiliaries and ligands.
For example, one of the bromine atoms could be selectively replaced by a coordinating group (containing N, P, or O) to create a chiral ligand. The ¹³C label would allow for detailed NMR studies of the ligand's conformation and its binding to a metal center in asymmetric catalysis. nih.gov Although the direct synthesis of chiral auxiliaries from this specific compound is not widely documented, the principles of asymmetric synthesis support its potential. researchgate.netacs.org The development of synthetic routes to asymmetrically labeled molecules is an active area of research, providing tools to monitor distinct pathways in catalysis and materials science. acs.org
Building Blocks for Oligomeric and Polymeric Structures
Isotopically labeled polymers are crucial for understanding polymer structure, dynamics, and degradation. rsc.org The difunctional nature of Benzene, (1,2-dibromoethyl-2-13C)- makes it a suitable monomer or chain-terminating agent for the synthesis of labeled oligomers and polymers.
For instance, it could undergo polycondensation reactions where both bromine atoms are substituted to form a polymer chain. The resulting polymer would have a ¹³C label at a specific, repeating position in its backbone. This would be immensely useful for characterization by solid-state NMR, allowing for detailed studies of polymer chain conformation, mobility, and packing in the solid state. Furthermore, tracking the fate of the ¹³C label during polymer degradation studies, whether thermal, photochemical, or biological, would provide precise mechanistic information. mdpi.com The use of labeled building blocks is a well-established strategy for creating polymers with tailored isotopic compositions for advanced material science research. rsc.org
Theoretical and Computational Studies Relevant to Carbon 13 Labeled Brominated Aromatics
Quantum Chemical Calculations of Isotope Effects on Spectroscopic Parameters
Quantum chemical calculations are indispensable for predicting the influence of isotopic substitution on various spectroscopic parameters. These computational methods can accurately forecast shifts in nuclear magnetic resonance (NMR) spectra and changes in vibrational frequencies, which are key experimental observables.
A primary application is the prediction of ¹³C NMR chemical shifts. The precise location of the ¹³C label in a molecule like Benzene (B151609), (1,2-dibromoethyl-2-13C)-, directly affects its chemical shift. Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model the electronic environment around the ¹³C nucleus. researchgate.net However, predicting the chemical shifts of carbons bonded to heavy atoms like bromine can be challenging, often requiring methods that better account for electron correlation and relativistic effects to achieve high accuracy. stackexchange.com Techniques such as the Gauge-Independent Atomic Orbital (GIAO) method are frequently employed to calculate nuclear magnetic shielding constants. acs.orgmpg.de To improve accuracy, these calculations can be refined by including factors like solvent effects and zero-point vibrational corrections. researchgate.netacs.org
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is also highly sensitive to isotopic labeling. The replacement of a ¹²C atom with a heavier ¹³C isotope results in a predictable decrease in the frequency of vibrational modes involving that specific carbon atom. nih.gov This is especially evident for the stretching and bending modes directly associated with the C-Br and C-C bonds of the ethyl group. Quantum chemical calculations can compute the harmonic and anharmonic vibrational frequencies for both the labeled and unlabeled isotopologues. The resulting calculated frequency shifts can be compared with experimental IR and Raman spectra to confirm spectral band assignments and provide a more detailed understanding of the molecule's vibrational behavior. nih.gov
Table 1: Hypothetical Calculated Vibrational Frequencies for the C-Br Stretching Mode
This table illustrates a hypothetical comparison of the calculated C-Br stretching frequency for the labeled and unlabeled forms of 1,2-dibromoethylbenzene.
| Isotopologue | Calculated C-Br Stretching Frequency (cm⁻¹) |
| Benzene, (1,2-dibromoethyl)- | 655 |
| Benzene, (1,2-dibromoethyl-2-13C)- | 650 |
| Note: These are illustrative hypothetical values. |
Molecular Dynamics Simulations for Conformational and Vibrational Analysis of Labeled Benzene Derivatives
The conformational preferences of the dibromoethyl side chain are governed by the rotational barriers around the Cα-Cβ and C-Cα bonds. MD simulations, using classical force fields, can sample a wide array of conformations to determine the relative energies of different rotamers. nih.gov While the ¹³C label has a minimal effect on the potential energy surface, it can influence the dynamics of conformational transitions. For complex molecules, MD simulations can help generate multiple conformations, providing ensembles that can be used for more accurate predictions of properties like NMR chemical shifts. nih.govsimmerlinglab.org
Furthermore, MD simulations can be used to compute vibrational spectra by applying a Fourier transform to the atomic velocity autocorrelation function. This method inherently includes anharmonic effects and can account for the influence of a solvent. By comparing the simulated spectra of the ¹³C-labeled and unlabeled compounds, researchers can analyze shifts in vibrational frequencies and the coupling between different modes within a dynamic framework, offering a more realistic depiction of the molecule's behavior than static quantum chemical calculations alone. nih.gov
Predictive Modeling of Reaction Mechanisms and Transition States Involving ¹³C-Labeled Substrates
The predictive modeling of reaction mechanisms is a fundamental application of computational chemistry. When studying reactions that involve ¹³C-labeled substrates like Benzene, (1,2-dibromoethyl-2-13C)-, these methods can illuminate reaction pathways and the structures of transition states. This is particularly vital for understanding and quantifying kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution. nih.govosti.gov
By mapping a reaction's potential energy surface, computational models can identify the lowest energy path from reactants to products, which proceeds through one or more transition states. The vibrational frequencies of the transition state are then calculated. An imaginary frequency corresponds to the motion along the reaction coordinate, confirming the structure as a true transition state. The magnitude of the KIE is linked to the changes in vibrational frequencies, especially those involving the labeled atom, as the molecule moves from its reactant state to the transition state. nih.gov
For instance, in a hypothetical elimination reaction of HBr from Benzene, (1,2-dibromoethyl-2-13C)-, the C-Br bond at the labeled position is broken in the transition state. The vibrational frequency of this bond will differ between the ¹³C-labeled and unlabeled reactants. Computational models can predict the difference in activation energies for the two isotopologues, thereby providing a theoretical KIE value. rsc.org This calculated KIE can then be compared with experimental data to either support or challenge a proposed reaction mechanism. nih.gov The use of stable isotope tracers is a powerful tool for interrogating metabolic fluxes and reaction pathways. nih.gov
Table 2: Hypothetical Calculated Activation Energies and Predicted KIE for an Elimination Reaction
This table presents a hypothetical example of calculated activation energies and the resulting predicted kinetic isotope effect for an elimination reaction.
| Substrate | Calculated Activation Energy (kcal/mol) | Predicted k₁₂/k₁₃ |
| Benzene, (1,2-dibromoethyl)- | 24.5 | 1.04 |
| Benzene, (1,2-dibromoethyl-2-13C)- | 24.7 | |
| Note: These are illustrative hypothetical values. |
Advanced Analytical Methodologies for Detection and Quantification of Labeled Brominated Organics
Chromatographic Separation Techniques Coupled with Isotope-Sensitive Detectors (e.g., GC-IRMS)
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for determining the isotopic composition of individual compounds within a complex mixture. dshs-koeln.dethermofisher.com The methodology involves the separation of volatile compounds by a gas chromatograph (GC), followed by their online conversion into simple gases (e.g., CO₂) in a combustion interface. thermofisher.com These gases are then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of heavy to light isotopes (e.g., ¹³CO₂/¹²CO₂). scripps.edu
For the analysis of Benzene (B151609), (1,2-dibromoethyl-2-¹³C)-, GC-IRMS measures the total ¹³C enrichment of the molecule as it elutes from the GC column. nih.gov Achieving baseline chromatographic separation of the analyte from any co-eluting matrix components is critical for accurate isotope ratio determination. thermofisher.com The analysis of amino acids by GC-C-IRMS, for example, often requires derivatization to make them volatile and suitable for gas chromatography. ucdavis.edu Similarly, while Benzene, (1,2-dibromoethyl-2-¹³C)- is sufficiently volatile, careful selection of GC parameters is necessary to ensure peak purity. The instrumental setup, including the GC column, temperature program, and combustion reactor conditions, must be optimized to preserve chromatographic resolution and ensure complete conversion of the analyte to CO₂ without isotopic fractionation. dshs-koeln.deucdavis.edu The precision of GC-IRMS can be very high, often achieving standard deviations in the range of ± 0.2-0.5 ‰ for δ¹³C values. dshs-koeln.de
| Parameter | Specification/Condition | Purpose |
|---|---|---|
| GC Column | DB-35 or similar mid-polarity column (e.g., 60 m x 0.32 mm ID) | Provides efficient separation of brominated aromatic compounds from matrix interferences. ucdavis.edu |
| Carrier Gas | Helium at a constant flow (e.g., 2 mL/min) | Transports the analyte through the column and into the combustion interface. ucdavis.edu |
| Injection Mode | Splitless | Maximizes the transfer of trace-level analytes onto the column for enhanced sensitivity. ucdavis.edu |
| Temperature Program | Initial hold (e.g., 70°C), followed by ramps to a final temperature (e.g., 255°C) | Optimizes the separation of compounds with different boiling points. ucdavis.edu |
| Combustion Reactor | CuO/NiO tube maintained at 950-1000°C | Ensures complete and instantaneous conversion of the organic analyte to CO₂ and H₂O. ucdavis.edu |
| Water Removal | Nafion™ dryer | Removes water from the gas stream post-combustion to prevent interference in the IRMS source. ucdavis.edu |
| Detection | Isotope Ratio Mass Spectrometer measuring m/z 44, 45, and 46 | Simultaneously measures ¹²CO₂, ¹³CO₂, and C¹⁶O¹⁸O to determine the ¹³C/¹²C ratio. scripps.edu |
High-Resolution Mass Spectrometry-Based Quantification of Labeled Analytes in Complex Matrices
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. This capability allows for the determination of an ion's elemental formula from its exact mass. For isotopically labeled compounds, HRMS provides a direct and highly selective means of detection and quantification. nih.gov
When analyzing Benzene, (1,2-dibromoethyl-2-¹³C)-, the single ¹³C atom increases the exact mass of the molecule compared to its unlabeled analog, (1,2-dibromoethyl)benzene (B150757). This mass difference is easily resolved by HRMS, allowing the labeled compound to be quantified without interference from its unlabeled counterpart, even if they co-elute chromatographically. researchgate.net The quantification is based on the integrated peak area of the extracted ion chromatogram corresponding to the precise mass of the labeled molecular ion or a characteristic fragment ion. The use of ¹³C-labeled internal standards is a well-established method for improving quantification accuracy, as they co-elute perfectly with the unlabeled analyte and compensate for matrix effects. researchgate.net In this context, Benzene, (1,2-dibromoethyl-2-¹³C)- itself is the target analyte, and its unique mass signature enables its precise measurement. nih.govacs.org
| Ion Species | Formula | Unlabeled Exact Mass (Da) | Labeled (¹³C₁) Exact Mass (Da) | Mass Difference (mDa) |
|---|---|---|---|---|
| Molecular Ion [M]⁺ | [C₈H₈Br₂]⁺ | 261.90263 | 262.9060 | 3.37 |
| Fragment [M-Br]⁺ | [C₈H₈Br]⁺ | 182.9836 | 183.9870 | 3.40 |
| Fragment [M-CH₂Br]⁺ | [C₇H₆Br]⁺ | 168.9680 | 169.9713 | 3.30 |
| Phenyl Ion [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | 77.0391 | 0.00 |
*Note: Masses calculated based on the most abundant isotopes (¹H, ¹²C, ⁷⁹Br, and ¹³C for the labeled position). The exact mass for the labeled compound is based on the provided structure with the label at the C2 position of the ethyl group.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERmXX1r8FFVfZpkF6ZXcrFjSZ70vf_DuJzdAWAMJrrOYZbPxGejS0v61WIn761U43BDqH1zaQE5MWiFwS5GZtkims8e8rsMY_Qe7tYohHjZfhzhOhqI4v5TnuYskrjj1cFcHkG25CEYT-o66bUIGTfelwg56FeIyaoMYTPiRSEw2QR_kvb)]*NMR-Based Quantitative Analysis in Chemical and Model Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique, as the integral of an NMR signal is directly proportional to the number of nuclei contributing to it. magritek.com While ¹H NMR is commonly used for quantification, its narrow chemical shift range can lead to signal overlap in complex mixtures. magritek.com ¹³C NMR offers a much wider chemical shift range, but its utility for quantitative analysis (qNMR) at natural abundance is hampered by the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, resulting in low sensitivity and requiring long experiment times. libretexts.orgceitec.cz
However, for isotopically enriched compounds like Benzene, (1,2-dibromoethyl-2-¹³C)-, these limitations are overcome. libretexts.org The specific incorporation of a ¹³C atom at 99% enrichment at the C2 position of the ethyl side chain results in a signal at that position that is vastly enhanced. This allows for straightforward detection and quantification. For accurate qNMR, specific experimental parameters must be employed. A long relaxation delay (D1) of at least five times the spin-lattice relaxation time (T1) of the slowest-relaxing carbon nucleus is crucial to ensure all signals are fully relaxed between scans, which is essential for accurate integration. ox.ac.uk Additionally, inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-uniform signal enhancements. ox.ac.uk The chemical shift of the labeled carbon is influenced by its bonding environment, including the adjacent bromine atom, which is known to cause an upfield shift due to the "heavy atom effect". stackexchange.comstackexchange.com
| Carbon Position | Expected Chemical Shift (ppm) | Key Characteristics |
|---|---|---|
| Ethyl C1 (-CH₂Br) | ~35-45 | Signal at natural abundance. Shift influenced by adjacent bromine and phenyl-substituted carbon. |
| Ethyl C2 (-CHBr-) | ~45-55 | ¹³C-labeled position. Signal is highly enhanced (~90x natural abundance). Shift influenced by directly attached bromine and phenyl group. stackexchange.com |
| Aromatic C-ipso | ~138-142 | Quaternary carbon, signal at natural abundance. |
| Aromatic C-ortho | ~128-130 | Signal at natural abundance. |
| Aromatic C-meta | ~128-130 | Signal at natural abundance. |
| Aromatic C-para | ~127-129 | Signal at natural abundance. |
*Note: Chemical shifts are estimates based on typical values for similar structures and substituent effects.*Future Research Directions and Emerging Paradigms for 13c Labeled 1,2 Dibromoethyl Benzene Derivatives
Integration with Novel Spectroscopic Techniques for Enhanced Molecular Insight
The presence of a ¹³C-label is a crucial prerequisite for a variety of powerful spectroscopic experiments that are otherwise impractical or impossible with natural abundance compounds. nih.gov For a molecule like Benzene (B151609), (1,2-dibromoethyl-2-¹³C)-, these techniques can provide unprecedented insight into its structure, dynamics, and interactions.
Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a primary beneficiary of isotopic enrichment. While standard ¹³C NMR can identify the number of non-equivalent carbons, labeling enhances the signal significantly and enables more advanced experiments. irisotope.comlibretexts.org Techniques such as Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) , which are typically very challenging due to the low natural abundance of ¹³C, become feasible with labeled compounds. nih.gov An INADEQUATE experiment on a specifically designed precursor to Benzene, (1,2-dibromoethyl-2-¹³C)- could unambiguously establish the carbon-carbon connectivity, confirming the molecular backbone. nih.gov
Furthermore, ¹³C-labeling is instrumental for relaxation-based NMR experiments that probe molecular dynamics over various timescales. nih.gov By measuring the relaxation parameters of the labeled ¹³C nucleus, researchers can gain detailed information about the rotational motion (tumbling) of the molecule and the internal dynamics of the dibromoethyl side chain. This can reveal how the bulky bromine atoms and the phenyl group influence the conformational flexibility of the molecule.
In the realm of mass spectrometry (MS), isotopic labeling provides distinct advantages. The technique of Isotopic Ratio Outlier Analysis (IROA) , for example, utilizes samples labeled with specific ratios of ¹³C (e.g., 5% and 95%) to differentiate true biological or chemical signals from background artifacts in complex mixtures. nih.gov While Benzene, (1,2-dibromoethyl-2-¹³C)- itself is 99% labeled at one position, the principles of IROA could be adapted in studies where it is used as an internal standard or a reactant, allowing for precise tracking and quantification of its transformation products in a complex matrix by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
| Spectroscopic Technique | Information Gained with ¹³C Labeling | Relevance to Benzene, (1,2-dibromoethyl-2-¹³C)- |
| Advanced NMR Methods | ||
| INADEQUATE | Direct ¹³C-¹³C connectivity and carbon skeleton mapping. nih.gov | Confirms the precise structure and bonding arrangement of the ethyl chain. |
| ¹³C Relaxation Studies | Molecular tumbling rates and internal dynamics (nanosecond to picosecond timescale). nih.gov | Elucidates the conformational flexibility of the dibromoethyl side chain relative to the phenyl ring. |
| ¹³C ZZ Exchange Spectroscopy | Characterization of slow chemical exchange processes (microsecond to second timescale). nih.gov | Could be used to study restricted bond rotation or conformational exchange phenomena. |
| Advanced MS Methods | ||
| Isotopic Pattern Analysis / IROA | Exact carbon count, differentiation from background, and precise quantification in complex mixtures. nih.gov | Enables tracking of the labeled compound through a reaction or biological system, identifying metabolites or degradation products unambiguously. |
Chemoenzymatic Synthesis of Enantiopure Site-Specific Labeled Analogues
The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a major goal in modern chemistry, and chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, have become a powerful strategy. nih.gov For a chiral molecule like (1,2-dibromoethyl)benzene (B150757), which has a stereocenter at the C1 position, these methods offer a promising route to producing enantiopure, isotopically labeled analogues.
A key chemoenzymatic approach is kinetic resolution . This involves using an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. Lipases are commonly used for this purpose. rsc.org For instance, a racemic mixture of a precursor alcohol could be subjected to acylation catalyzed by an enzyme like Candida antarctica lipase (B570770) B (CALB). rsc.orgmdpi.com The enzyme would selectively acylate one enantiomer, leaving the other enantiomer as a highly pure alcohol, which could then be chemically converted to the desired enantiopure labeled (1,2-dibromoethyl)benzene analogue.
Another powerful approach involves the use of enzymes to create the chiral center directly. Dioxygenase enzymes , for example, can catalyze the dihydroxylation of aromatic rings to produce enantiopure cis-dihydrodiols. rsc.org These intermediates are versatile building blocks for complex molecules. A substrate like ¹³C-labeled styrene (B11656) could potentially be a substrate for a toluene (B28343) dioxygenase (TDO) to create a labeled, enantiopure diol, which can then be chemically elaborated into the target compound. This strategy installs the desired stereochemistry early in the synthetic sequence. rsc.org The combination of enzymatic steps for stereocontrol with traditional chemical reactions for functional group manipulation represents a flexible and efficient paradigm for accessing enantiopure labeled molecules. rsc.orgresearchgate.net
| Enzyme Class | Synthetic Strategy | Application to Labeled Analogues |
| Lipases (e.g., Candida antarctica Lipase B) | Kinetic resolution of racemic alcohols or esters via selective acylation or hydrolysis. mdpi.com | Separation of enantiomers of a labeled precursor, such as a labeled 1-phenylethanol (B42297) derivative, to yield enantiopure starting materials. |
| Dioxygenases (e.g., Toluene Dioxygenase) | Enantioselective dihydroxylation of aromatic or olefinic substrates. rsc.org | Direct creation of a chiral, labeled diol from a precursor like ¹³C-labeled styrene, which can then be converted to the target compound. |
| Dehydrogenases | Enantioselective reduction of ketones to secondary alcohols or oxidation of alcohols. rsc.org | Reduction of a labeled prochiral ketone to generate a specific enantiomer of a chiral alcohol precursor. |
Expanding the Scope of Mechanistic Inquiry in Related Halogenated Organic Systems
Isotopic labeling is a cornerstone of mechanistic chemistry, allowing chemists to trace the fate of specific atoms through a chemical reaction. nih.gov The specific placement of the ¹³C label in Benzene, (1,2-dibromoethyl-2-¹³C)- makes it an ideal probe for studying the mechanisms of reactions common to halogenated organic compounds, such as elimination and substitution reactions.
Consider the base-induced elimination of HBr from (1,2-dibromoethyl)benzene to form bromostyrene. There are two primary mechanistic pathways: E1 and E2. In the E2 mechanism, a proton is removed simultaneously with the departure of the bromide leaving group. By using Benzene, (1,2-dibromoethyl-2-¹³C)-, researchers can distinguish between different E2 transition states. If the proton on C1 is removed, the resulting bromostyrene will have the ¹³C label at the non-brominated carbon of the double bond. If a proton from C2 were somehow removed (a much less likely pathway), the label would be lost or remain on a saturated carbon. Analysis of the product mixture by ¹³C NMR or mass spectrometry would reveal the precise location of the label, providing definitive evidence for the reaction pathway. pressbooks.pub
This labeled compound can also be used to investigate more complex phenomena, such as neighboring group participation or the formation of carbocation intermediates. For example, in solvolysis reactions, the positive charge of a potential carbocation intermediate at C1 could be stabilized by the adjacent bromine atom. Tracking the position of the ¹³C label in the products could help determine if rearrangements or bridged halonium ion intermediates are involved. The use of isotopically labeled substrates in combination with computational chemistry and kinetic studies provides a multi-faceted approach to understanding the intricate details of reaction mechanisms. nih.gov This knowledge is fundamental to controlling the outcomes of chemical reactions and designing more efficient synthetic processes for a wide range of halogenated organic systems.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | ¹³C-labeled ethylene, benzene, AlCl₃ (catalyst) | Ethylation of benzene |
| 2 | Br₂, UV light or peroxides | Radical bromination |
| 3 | Column chromatography (silica gel, hexane) | Purification |
Basic: Which analytical techniques are prioritized for characterizing isotopic enrichment and structural integrity?
Answer:
- ¹³C NMR : Directly confirms the position and incorporation of the ¹³C label by analyzing chemical shifts (e.g., ~100–120 ppm for sp³ carbons in dibromoethyl groups) .
- GC-MS : Quantifies isotopic purity and detects impurities using fragmentation patterns. For example, the molecular ion cluster ([M]⁺) should show a +1 Da shift for ¹³C .
- IR Spectroscopy : Validates functional groups (C-Br stretches at 500–600 cm⁻¹).
Q. Table 2: Detection Limits for Key Techniques
| Technique | Detection Limit | Key Metrics |
|---|---|---|
| ¹³C NMR | 1–5 mol% | Signal-to-noise ratio, isotopic enrichment |
| GC-MS | 0.1–1 ppm | Mass resolution, fragmentation accuracy |
Basic: Why is ¹³C isotopic labeling strategically used in mechanistic studies of benzene derivatives?
Answer:
¹³C labeling enables tracking of specific carbons during reactions, such as:
- Electrophilic Substitution : Monitoring regioselectivity in halogenation or nitration via kinetic isotope effects (KIE).
- Degradation Pathways : Identifying metabolic intermediates in environmental or toxicological studies using isotope tracing .
For example, in ozonolysis, the ¹³C label helps map cleavage products .
Advanced: How does the ¹³C label influence reaction kinetics and resonance stabilization in electrophilic substitutions?
Answer:
The ¹³C label introduces a small but measurable kinetic isotope effect (KIE) due to altered vibrational frequencies in transition states. For instance:
- Nitration : The ¹³C-labeled ethyl group may slightly reduce the resonance stabilization energy (~1–2 kJ/mol), affecting the activation barrier.
- Bromination : Isotopic mass differences can alter the rate-determining step in radical-mediated pathways .
Controlled experiments comparing labeled vs. unlabeled compounds are essential to isolate these effects .
Advanced: How can researchers resolve discrepancies between experimental data and theoretical models for labeled compounds?
Answer:
Common contradictions (e.g., unexpected byproducts or anomalous KIEs) arise from:
- Isotopic Impurities : Validate purity via GC-MS or NMR. Even 2% impurity in ¹³C can skew results .
- Side Reactions : Brominated ethyl groups may undergo elimination (e.g., forming styrene derivatives), detectable via GC-MS.
- Solvent Effects : Polar solvents stabilize charged intermediates differently for labeled vs. unlabeled species. Use computational modeling (DFT) to reconcile data .
Advanced: What safety protocols are critical for handling brominated and isotopically labeled benzene derivatives?
Answer:
- Ventilation : Use fume hoods to mitigate inhalation of volatile brominated compounds (TLV for benzene: 0.5 ppm) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Waste Disposal : Segregate halogenated waste and ¹³C-labeled materials for specialized incineration.
- Monitoring : Regular air sampling and biological monitoring (e.g., urinary S-phenylmercapturic acid for benzene exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
